Yuanhuadin

Description

Properties

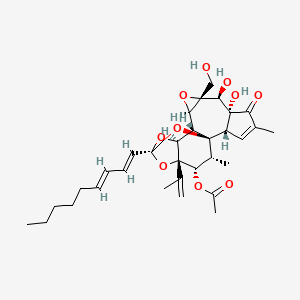

Molecular Formula |

C32H42O10 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

[(1S,2S,6R,7S,8R,10R,11S,12S,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] acetate |

InChI |

InChI=1S/C32H42O10/c1-7-8-9-10-11-12-13-14-29-40-26-22-25-28(16-33,39-25)27(36)30(37)21(15-18(4)23(30)35)32(22,42-29)19(5)24(38-20(6)34)31(26,41-29)17(2)3/h11-15,19,21-22,24-27,33,36-37H,2,7-10,16H2,1,3-6H3/b12-11+,14-13+/t19-,21+,22+,24+,25-,26+,27-,28+,29-,30+,31+,32-/m1/s1 |

InChI Key |

NHELFTYSELEEFD-DDRSGVFGSA-N |

Isomeric SMILES |

CCCCC/C=C/C=C/[C@]12O[C@H]3[C@@H]4[C@@H]5[C@](O5)([C@H]([C@@]6([C@@H]([C@]4(O1)[C@@H]([C@@H]([C@@]3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO |

Canonical SMILES |

CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO |

Origin of Product |

United States |

Biological Activity and Mechanism of Action

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines. mdpi.comtandfonline.com Research has indicated that it is particularly effective against certain types of lung cancer. mdpi.com

In vitro studies have demonstrated this compound's ability to inhibit the proliferation of cancer cells. For instance, it has been shown to be cytotoxic to A549 human lung carcinoma cells. mdpi.com

In vivo studies using animal models have corroborated the in vitro findings. Oral administration of this compound has been shown to reduce the growth of human A549 lung tumors in mice. mdpi.com

The anticancer mechanism of this compound involves the modulation of several key signaling pathways. It has been found to induce cell-cycle arrest and suppress the Akt/mTOR and EGFR signaling pathways. mdpi.com A significant molecular target of this compound is the AXL receptor tyrosine kinase, which is often overexpressed in non-small cell lung cancer (NSCLC) cells and is associated with resistance to EGFR inhibitors like gefitinib (B1684475). mdpi.comnih.gov this compound promotes the proteasomal degradation of AXL. nih.gov It also downregulates the expression of nicotinamide (B372718) N-methyltransferase (NNMT), bone morphogenetic protein 4 (BMP4), and anterior gradient protein 2 (AGR2), while upregulating the serine protease inhibitor SerpinB2. nih.govmdpi.com

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. Extracts from Daphne genkwa, which contains this compound, have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated microglial cells. mdpi.comnih.gov

Investigation of the Biosynthetic Pathway of Yuanhuadin

Precursor Pathways and General Diterpenoid Biosynthesis in Plants

The journey to yuanhuadin begins with fundamental building blocks common to all terpenoids in plants. Diterpenoids, which are C20 compounds, originate from two primary five-carbon (C5) precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct and compartmentalized pathways to synthesize these universal precursors. nih.govresearchgate.net

The Mevalonate (MVA) Pathway: Located primarily in the cytoplasm and endoplasmic reticulum, the MVA pathway starts from acetyl-CoA. nih.gov It is generally responsible for producing precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. nih.gov

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates within the plastids and uses pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP) as its starting materials. nih.govfrontiersin.org The MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) like carotenoids. nih.govresearchgate.net

Since this compound is a diterpenoid, its carbon skeleton is predominantly derived from the MEP pathway. In this pathway, the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes a key regulatory step. nih.gov

Once IPP and DMAPP are formed, they are assembled into the direct precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP). This C20 molecule is synthesized by the enzyme GGPP synthase (GGPPS), which catalyzes the sequential head-to-tail condensation of one molecule of DMAPP with three molecules of IPP. researchgate.netfrontiersin.org The formation of GGPP marks the end of general terpenoid precursor biosynthesis and the entry point into the specific pathway for diterpenoid production. researchgate.net

Enzymatic Steps and Intermediates in Daphnane (B1241135) Scaffold Formation

The construction of the intricate daphnane scaffold is a multi-step process involving cyclization and rearrangement reactions, transforming the linear GGPP molecule into a complex polycyclic structure. While the precise enzymatic sequence for this compound is still under investigation, a plausible pathway has been proposed based on related diterpenoids found in the Thymelaeaceae and Euphorbiaceae families. nih.govnih.gov

The proposed biosynthetic route proceeds through several key skeletal intermediates:

GGPP to Casbene (B1241624): The first committed step is the cyclization of GGPP to form casbene, a macrocyclic diterpene. This reaction is catalyzed by a casbene synthase (CS or CAS), a type of diterpene synthase (diTPS). cjnmcpu.com

Casbene to Lathyrane Skeleton: Casbene is then believed to undergo further intramolecular ring closures to form the lathyrane skeleton.

Lathyrane to Tigliane (B1223011) Skeleton: The lathyrane intermediate is subsequently rearranged to yield the 5/7/6/3 tetracyclic tigliane skeleton.

Tigliane to Daphnane Skeleton: The defining step in forming the daphnane core is the opening of the three-membered cyclopropane (B1198618) ring characteristic of the tigliane structure, which results in the formation of an isopropyl group and the final 5/7/6 tricyclic daphnane framework.

After the core daphnane scaffold is assembled, it undergoes a series of tailoring reactions. These modifications, including hydroxylations, epoxidations, and esterifications, are responsible for the vast structural diversity observed among daphnane diterpenoids. nih.govresearchgate.net These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and various transferases. researchgate.netresearchgate.net this compound itself is an orthoester, indicating a complex esterification step is involved in the final stages of its biosynthesis. nih.gov

Molecular Characterization of Genes Encoding Biosynthetic Enzymes

Identifying the specific genes that encode the enzymes of the this compound pathway is a key goal for both understanding and engineering its production. Research in related plant families and on other diterpenoids provides a blueprint for the types of genes involved. The biosynthesis of complex diterpenoids is often facilitated by genes organized into biosynthetic gene clusters (BGCs) on the chromosome, which allows for co-regulation of the pathway. cjnmcpu.com

The primary classes of enzymes, and therefore the genes encoding them, are:

Diterpene Synthases (diTPS): These genes, such as those for casbene synthase, are responsible for creating the initial carbon skeleton from GGPP. cjnmcpu.com Plant diTPSs are categorized into Class I, which typically perform ionization-dependent cyclizations, and Class II, which use protonation-initiated cyclization. The formation of casbene from GGPP is a Class I diTPS reaction. nih.gov

Cytochrome P450 Monooxygenases (CYPs): This is a vast superfamily of genes encoding enzymes that catalyze a wide array of oxidative reactions, including hydroxylations and epoxidations. researchgate.netresearchgate.net In diterpenoid biosynthesis, CYPs are critical for decorating the carbon skeleton, which is essential for the final structure and activity of the molecule. cjnmcpu.comnih.gov For example, specific CYPs are known to catalyze the 5-oxidation of casbene, a conserved step in the biosynthesis of many related diterpenoids. cjnmcpu.com

Transferases: Genes encoding acyltransferases are necessary for the esterification steps that attach various acyl groups to the daphnane core. The orthoester moiety of this compound points to the involvement of a highly specialized transferase.

Other Modifying Enzymes: Genes for dehydrogenases, reductases, and isomerases may also play roles in the pathway. researchgate.netresearchgate.net

While many diterpenoid biosynthetic genes have been cloned from other plants, the specific genes from Daphne genkwa for the entire this compound pathway have not yet been fully characterized and functionally verified. nih.gov

Regulatory Mechanisms Governing this compound Biosynthesis in Daphne genkwa

The production of specialized metabolites like this compound is tightly controlled by the plant, ensuring it is synthesized in the right place, at the right time, and in the right amount. This regulation occurs at multiple levels, particularly at the level of gene transcription. researchgate.netplos.org

Transcriptional Regulation: The expression of biosynthetic genes is often controlled by specific proteins called transcription factors (TFs). Families of TFs, such as MYB, bHLH, and WRKY, are well-known regulators of secondary metabolism in plants. These TFs bind to specific promoter regions of the biosynthetic genes (like diTPS and CYPs) to activate or repress their transcription in a coordinated manner.

Developmental and Spatial Regulation: The accumulation of daphnane diterpenoids, including this compound, is known to be tissue-specific, with high concentrations often found in the flower buds of Daphne genkwa. nih.gov This indicates that the biosynthetic pathway is under strict developmental control, likely governed by developmental cues that trigger the expression of the necessary regulatory TFs and pathway genes in specific organs.

Environmental Stimuli: In many plants, the biosynthesis of defensive compounds is induced by external factors such as herbivory or pathogen attack (elicitation). researchgate.net While specific studies on this compound are limited, it is plausible that its production is upregulated in response to biotic or abiotic stresses, serving as a chemical defense for the plant. This response would also be mediated by signaling pathways that lead to the activation of specific transcription factors.

Understanding these regulatory networks is essential for any future efforts to increase the production of this compound, either in the plant itself or in a heterologous system like yeast or Nicotiana benthamiana, through metabolic engineering. plos.org

Mentioned Compounds

Structure Activity Relationship Sar Studies of Yuanhuadin and Its Analogues

Theoretical Frameworks and Methodologies for SAR Determination

The determination of structure-activity relationships for complex natural products like Yuanhuadin relies on a combination of theoretical principles and advanced analytical methodologies. A fundamental concept is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. nih.gov These properties, including molecular weight, lipophilicity (logP), electronic distribution, and steric factors, govern its interaction with biological targets. bohrium.com

Methodologies employed in SAR studies are diverse and often complementary. A primary approach involves the isolation and characterization of a series of naturally occurring analogues from their source, such as the flower buds of Daphne genkwa. nih.govresearchgate.net These compounds, which possess inherent structural variations, are then subjected to a battery of biological assays to determine their activity. By comparing the activity of these closely related compounds, researchers can infer the importance of specific structural motifs.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize these relationships. nih.govbohrium.com QSAR models use statistical methods to correlate variations in molecular descriptors with changes in biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character are favorable or unfavorable for activity. mdpi.com

Contributions of the 6-Epoxy-Daphnane Core to Biological Activities

This compound belongs to the daphnane (B1241135) class of diterpenoids, which are characterized by a unique tricyclic carbon skeleton. A key feature of this compound and many of its bioactive relatives is the presence of a 6,7-epoxy group within this daphnane core. This epoxide ring is not merely a passive structural element; it is believed to be a significant contributor to the biological activities of these compounds.

The daphnane core itself provides a rigid and defined three-dimensional structure that is essential for orienting the various functional groups for optimal interaction with their biological targets. The conformational rigidity of the ring system reduces the entropic penalty upon binding, potentially leading to higher affinity.

The epoxide moiety, being a strained three-membered ring, is chemically reactive. It can act as an electrophile, capable of undergoing nucleophilic attack by residues within a biological target, such as an enzyme or receptor. This could lead to the formation of a covalent bond, resulting in irreversible inhibition and potent biological effects. However, the precise role and reactivity of the 6,7-epoxide in the biological activity of this compound require further detailed investigation.

Impact of Peripheral Substitutions on Potency and Selectivity

While the daphnane core is crucial, the nature and position of substituent groups on the periphery of the this compound molecule play a pivotal role in modulating its potency and selectivity. These substitutions can significantly influence the molecule's solubility, cell permeability, and binding affinity to its target proteins.

SAR studies on various daphnane diterpenes reveal that the ester groups at different positions are critical for activity. For example, the presence and nature of the orthoester group, as well as other acyl substitutions, can dramatically alter the cytotoxic profile of these compounds. Research on related daphnane diterpenoids has shown that variations in these ester side chains lead to a wide range of biological activities.

The substitution pattern also affects the selectivity of these compounds for different cancer cell lines. For instance, some analogues may exhibit potent activity against one type of cancer cell while being less effective against others. This differential activity is likely due to subtle differences in how the substituted analogues interact with the specific molecular targets within each cell type. The strategic modification of these peripheral groups is a key area of focus in the development of more targeted and effective anticancer agents based on the this compound scaffold.

Comparative SAR Analysis with Lead Compounds and Other YuanhuaXin Diterpenes (e.g., Yuanhuacin, Yuanhuatin)

A comparative analysis of the structure-activity relationships of this compound with its close analogues, such as Yuanhuacin and Yuanhuatin, provides valuable insights into the structural requirements for potent biological activity. These compounds share the same daphnane core but differ in their substitution patterns, particularly in the nature of the ester groups.

Studies have shown that both Yuanhuacin and this compound exhibit potent cytotoxic effects against various cancer cell lines. nih.gov For instance, both compounds have demonstrated significant activity against melanoma B16 and A2058 cell lines. nih.gov Yuanhuatin has also shown notable inhibitory activity against estrogen receptor-positive breast cancer cells (MCF-7). nih.gov

The following table summarizes the cytotoxic activities of this compound and its related compounds against different human cancer cell lines, illustrating the impact of structural variations on potency.

| Compound | Cell Line | IC50 (µM) |

| This compound | A2058 (Melanoma) | Data not specified, but noted as potent nih.gov |

| B16 (Melanoma) | Data not specified, but noted as potent nih.gov | |

| Yuanhuacin | A375-S2 (Melanoma) | 8.72 nih.gov |

| A2058 (Melanoma) | Data not specified, but noted as potent nih.gov | |

| B16 (Melanoma) | Data not specified, but noted as potent nih.gov | |

| Yuanhuatin | MCF-7 (Breast) | 0.62 nih.gov |

| A375-S2 (Melanoma) | 9.31 nih.gov | |

| Genkwadane J | K562 (Leukemia) | 6.58 nih.gov |

| MCF-7 (Breast) | >20.19 nih.gov | |

| HeLa (Cervical) | >20.19 nih.gov | |

| Genkwadane K | K562 (Leukemia) | >55.23 nih.gov |

| MCF-7 (Breast) | 3.25 nih.gov | |

| HeLa (Cervical) | >55.23 nih.gov |

This table is generated based on available data and is not exhaustive.

The data suggests that even minor changes in the ester functionalities can lead to significant differences in potency and selectivity. For example, the potent activity of Yuanhuatin against MCF-7 cells highlights the importance of its specific substitution pattern for targeting this particular cell line. nih.gov The daphnane-type diterpene esters, as a group, are considered important constituents responsible for the anti-cancer activity of extracts from Daphne genkwa. nih.gov

Computational Chemistry and Molecular Modeling Approaches in SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and are particularly valuable for elucidating the SAR of complex molecules like this compound. researchgate.net These in silico methods provide insights into the three-dimensional aspects of drug-receptor interactions that are often difficult to obtain through experimental techniques alone.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound and its analogues, docking studies can help identify potential binding sites on target proteins and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. By docking a series of analogues into the active site of a target, researchers can rationalize the observed SAR and predict the activity of novel compounds.

As previously mentioned, 3D-QSAR models like CoMFA and CoMSIA are powerful for SAR prediction. mdpi.com These models can guide the design of new analogues by indicating which regions of the molecule are amenable to modification and what kind of physicochemical properties are desired at those positions to enhance biological activity.

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor interactions. MD simulations can predict the stability of the ligand-protein complex over time and can reveal conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the dynamic nature of molecular recognition and for refining the design of more effective inhibitors.

The integration of these computational approaches with experimental SAR data provides a powerful platform for the rational design and optimization of this compound-based compounds as potential therapeutic agents.

Molecular Mechanisms of Action and Cellular Pathway Modulation by Yuanhuadin

Mechanisms Regulating Cell Cycle Progression in Cancer Models

Yuanhuadin's potent anti-proliferative activity is significantly linked to its ability to induce cell cycle arrest. nih.gov This is achieved by precisely altering the expression and activity of key regulatory proteins that control the cell's progression through its various phases.

Upregulation of p21 Expression

A primary mechanism of this compound's action is the upregulation of the p21 protein, a well-known cyclin-dependent kinase inhibitor. nih.govnih.govmdpi.com Studies on a closely related compound, Yuanhuacine, demonstrated that treatment of bladder (T24T) and colon (HCT116) cancer cells resulted in a significant increase in p21 protein expression. nih.govnih.gov This upregulation plays a crucial role in inducing G2/M phase growth arrest in cancer cells. nih.gov

Intriguingly, this induction of p21 occurs in a manner independent of the p53 tumor suppressor protein, a common activator of p21. nih.govnih.gov Instead, the mechanism involves the activation of p38 mitogen-activated protein kinase (MAPK), which leads to the stabilization of the transcription factor Sp1. nih.govmdpi.com This stabilized Sp1 then enhances the transcriptional activity of the p21 gene, leading to increased protein levels and subsequent cell cycle arrest. nih.govnih.gov

Inhibition of c-Myc Expression

The oncoprotein c-Myc is a critical transcription factor that drives cellular proliferation and is often dysregulated in cancer. Research has identified that this compound's anti-proliferative effects are also associated with the downregulation of c-Myc expression. nih.gov This inhibition was observed in A549 lung cancer cells following treatment with the compound. nih.gov By suppressing c-Myc, this compound strikes at a central node of oncogenic signaling, further contributing to the cessation of uncontrolled cell growth.

Interference with Growth Factor Receptor Signaling

Beyond direct cell cycle machinery, this compound modulates upstream signaling cascades initiated by growth factors, which are fundamental for cancer cell growth, survival, and proliferation.

Suppression of Akt/mTOR Signaling Pathway and Downstream Effectors (p70 S6 kinase, eukaryotic initiation factor 4E-binding protein 1)

The PI3K/Akt/mTOR pathway is a central signaling route that is hyperactivated in many cancers, promoting cell growth and survival. This compound and its related compounds have been shown to effectively suppress this pathway. nih.govmdpi.comnih.gov In A549 lung cancer cells, this compound treatment led to the suppression of the Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov This inhibition cascaded down to its key downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov

Further mechanistic studies using Yuanhuacine in H1993 lung cancer cells revealed that the compound downregulates the activation of mTOR by suppressing its autophosphorylation at Ser2481, a marker for mTORC2 activity. nih.gov This was shown to occur by disrupting the association between mTOR and its binding partner, rictor. nih.gov By inhibiting this critical pro-survival pathway, this compound can effectively curtail the signals that drive cancer cell growth and protein synthesis.

| Protein/Pathway | Effect | Cancer Model | Reference |

|---|---|---|---|

| p21 | Upregulation | Bladder, Colon, Lung | nih.govnih.gov |

| CDK2 | Downregulation | Lung (A549) | nih.gov |

| CDK4 | Downregulation | Lung (A549) | nih.gov |

| c-Myc | Downregulation | Lung (A549) | nih.gov |

| Akt/mTOR | Suppression | Lung (A549, H1993) | nih.govnih.gov |

| p70 S6 kinase | Suppression | Lung (A549) | nih.gov |

| 4E-BP1 | Suppression | Lung (A549) | nih.gov |

| EGFR | Inhibition | Lung (A549) | nih.gov |

Inhibition of Ligand-Induced Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and metastasis. This compound has been demonstrated to directly interfere with this process. nih.govnih.gov In studies involving human lung cancer cells, this compound was found to inhibit ligand-induced EGFR signaling. nih.gov This action prevents the initial signal transmission that would otherwise activate downstream pro-growth pathways like the Akt/mTOR cascade. This finding is particularly significant as it suggests a synergistic potential when combined with other EGFR inhibitors, such as gefitinib (B1684475). nih.gov

| Cellular Process | Specific Mechanism | Key Molecular Targets |

|---|---|---|

| Cell Cycle Regulation | Induction of CDK inhibitor | p21 |

| Downregulation of cell cycle kinases | CDK2, CDK4, Cyclins | |

| Inhibition of oncogenic transcription factor | c-Myc | |

| Growth Factor Signaling | Suppression of pro-survival pathway | Akt, mTOR, p70S6K, 4E-BP1 |

| Blockade of receptor activation | EGFR |

Modulation of AXL Receptor Tyrosine Kinase Activity and Proteasomal Degradation

This compound has been identified as a potent modulator of the AXL receptor tyrosine kinase, a key player in tumor progression and drug resistance. In non-small cell lung cancer (NSCLC) cells that have acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib, AXL is often overexpressed due to a slower turnover rate.

This compound effectively counters this by accelerating the degradation of the AXL protein. nih.gov The mechanism involves enhancing a process known as presenilin-dependent regulated intramembrane proteolysis (PS-RIP). researchgate.net By accelerating the turnover of AXL through this proteolytic pathway, this compound leads to the downregulation of full-length AXL, thereby suppressing cancer cell survival and helping to overcome TKI resistance. researchgate.net Research in H1299 NSCLC cells, which have high AXL expression, demonstrated that this compound treatment significantly shortens the half-life of the AXL protein. nih.gov The intracellular domain of AXL, once cleaved, is degraded in a proteasome-dependent manner, preventing it from regulating gene transcription or promoting cell survival.

Table 1: Effect of this compound on AXL Protein Degradation in H1299 Cells

| Treatment Condition | Approximate Half-life of AXL Protein |

|---|---|

| Control (Protein Synthesis Inhibitor only) | ~ 3 hours |

| This compound (YD) Treatment | < 1 hour |

Inhibition of c-Met Signaling

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a known driver in many cancers, including lung cancer. This compound has been shown to effectively inhibit this pathway. nih.gov

In human lung cancer cells, this compound abrogates the HGF-induced phosphorylation of c-Met. nih.gov This inhibition prevents the activation of the receptor and consequently blocks its downstream signaling cascades. Key effectors downstream of c-Met, such as Akt, mammalian target of rapamycin (mTOR), signal transducers and activators of transcription 3 (Stat3), and focal adhesion kinase (FAK), are also suppressed following this compound treatment. nih.gov By disrupting the HGF/c-Met axis, this compound contributes to its potent growth-inhibitory effects on cancer cells. nih.govnih.gov

Regulation of Other Key Intracellular Pathways and Effectors

Downregulation of Nicotinamide (B372718) N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme that has been increasingly implicated in carcinogenesis and chemoresistance. Overexpression of NNMT is observed in various cancers and is associated with tumorigenesis. This compound has been identified as a natural inhibitor of this enzyme. nih.gov

As a dual-substrate-competitive inhibitor, this compound interferes with the normal function of NNMT. oncotarget.com This inhibition is significant as it has been shown that this compound can help reverse resistance to EGFR tyrosine kinase inhibitors in lung cancer cells, a process in which NNMT is implicated. nih.gov

Upregulation of Serine Protease Inhibitor SerpinB2

Yuanhuadine treatment has been shown to effectively counteract this downregulation. nih.gov In gefitinib-resistant H292-Gef cells, this compound treatment dramatically elevates SerpinB2 levels in a time-dependent manner. nih.govaacrjournals.org This upregulation of SerpinB2 is functionally significant, as it helps to suppress the invasive properties of the resistant cancer cells. nih.govaacrjournals.org By inducing SerpinB2, this compound provides another mechanism to overcome acquired resistance to targeted therapies. nih.gov

Induction of Apoptosis in Cancer Cell Lines

A key outcome of the multiple pathway modulations by this compound is the induction of programmed cell death, or apoptosis, in cancer cells. The compound exhibits potent growth inhibition in a time- and dose-dependent manner in cell lines such as the A549 human lung cancer cell line. nih.gov

The pro-apoptotic effect of this compound is a result of its inhibition of key survival signaling pathways. By suppressing the EGFR, c-Met, and Akt/mTOR signaling cascades, this compound disrupts the signals that cancer cells rely on to proliferate and evade apoptosis. nih.gov The potent suppression of cancer cell survival has been observed both in vitro and in vivo. researchgate.net This ability to induce cell cycle arrest and trigger apoptosis is a cornerstone of its antitumor activity. nih.gov

Cross-Talk with Protein Kinase C (PKC) Signaling and Related Diterpenes

This compound, a member of the daphnane (B1241135) diterpene family, exerts a significant influence on cellular signaling pathways, primarily through its interaction with Protein Kinase C (PKC). PKC represents a family of serine/threonine kinases that are central to the regulation of numerous cellular processes, including proliferation, differentiation, and apoptosis. The activation of PKC is a key event in the molecular mechanism of action for this compound and structurally related diterpenes. These compounds mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms, thereby initiating a cascade of downstream signaling events.

The interaction of this compound and its analogs with PKC is characterized by high-affinity binding, leading to the activation of the kinase. This activation is a critical step that underpins the diverse biological activities attributed to this class of compounds. Research has identified PKC as a primary cellular target for daphnane diterpene orthoesters, a class to which this compound belongs. The potency of these compounds is often directly correlated with their ability to bind and activate PKC. For instance, the natural product Yuanhuapin, a close structural analog of this compound, has been shown to be a highly potent ligand for PKC with subnanomolar affinity. nih.govmdpi.com

The broader family of daphnane diterpenes, along with other classes of diterpenoids such as the tiglianes (e.g., phorbol (B1677699) esters) and ingenanes (e.g., ingenol (B1671944) mebutate), are all recognized as potent activators of PKC. nih.gov While they share this common molecular target, subtle differences in their chemical structures can lead to variations in their binding affinities and isoform selectivity, which in turn can influence their downstream biological effects.

Studies comparing various daphnane diterpenes have provided insights into the structure-activity relationships governing their interaction with PKC. For example, slight modifications to the Yuanhuapin structure can dramatically alter its affinity for PKC. A synthetic analog where the epoxide ring is inverted (C6,C7-epi-yuanhuapin) displays a nearly three-orders-of-magnitude lower affinity for PKC compared to the natural compound. nih.gov In contrast, another analog, des-epoxy-yuanhuapin, retains a high, single-digit nanomolar affinity. nih.gov

The following table summarizes the binding affinities of Yuanhuapin and its synthetic analogs for Protein Kinase C.

| Compound | PKC Binding Affinity (Ki in nM) |

|---|---|

| Yuanhuapin | 0.48 |

| C6,C7-epi-yuanhuapin | 410 |

| des-epoxy-yuanhuapin | 7.8 |

The interaction of this compound and related diterpenes is not uniform across all PKC isoforms. The PKC family is divided into three main subfamilies: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). This compound and other diterpene esters primarily activate the conventional and novel isoforms, which possess the diacylglycerol-binding C1 domain. The atypical isoforms lack this domain and are therefore not directly activated by these compounds.

The differential activation of PKC isoforms can lead to distinct cellular outcomes. For instance, the daphnane diterpene Mezerein demonstrates a higher potency for activating PKCδ compared to PKCα and PKCβI. In contrast, a related compound, Daphnetoxin, is more potent in activating PKCα than Mezerein but significantly less potent in activating PKCδ. This isoform selectivity is thought to be a key determinant of their differing biological activities.

The ingenane (B1209409) diterpene, Ingenol 3-angelate, is another potent PKC activator that binds with high affinity to PKCα and is a broad-range activator of both classical and novel PKC isoenzymes. The table below presents a comparative overview of the potency of different diterpenes on various PKC isoforms, highlighting the nuances in their molecular interactions.

| Compound | PKC Isoform | Potency (IC50 in nM) |

|---|---|---|

| Mezerein | PKCα | 1190 ± 237 |

| Mezerein | PKCβI | 908 ± 46 |

| Mezerein | PKCδ | 141 ± 25 |

| Daphnetoxin | PKCα | 536 ± 183 |

| Daphnetoxin | PKCβI | 902 ± 129 |

| Daphnetoxin | PKCδ | 3370 ± 492 |

The cross-talk between this compound and the PKC signaling pathway represents a pivotal aspect of its molecular mechanism. By acting as a potent activator of specific PKC isoforms, this compound can modulate a wide array of cellular functions. The study of related diterpenes with varying affinities and isoform selectivities provides a valuable framework for understanding the intricate structure-activity relationships that govern these interactions and their ultimate biological consequences.

Preclinical Efficacy Studies of Yuanhuadin in Disease Models

In vitro Studies on Cancer Cell Proliferation and Viability

In the laboratory setting, Yuanhuadin has been subjected to a range of studies to determine its direct effects on cancer cells grown in culture. These in vitro experiments have provided crucial insights into its mechanisms of action and its potential as a therapeutic agent.

Selective Growth Inhibition against Lung Cancer Cell Lines (e.g., A549)

This compound has shown selective growth inhibitory activity against human non-small cell lung cancer (NSCLC) cells, including the A549 cell line. nih.gov Research indicates that this compound is more cytotoxic to A549 cancer cells than to normal lung epithelial cells like MRC-5. nih.gov The compound's potent antiproliferative activity is associated with its ability to induce cell-cycle arrest in the G0/G1 and G2/M phases. nih.gov This cell-cycle arrest is correlated with the upregulation of the protein p21 and the downregulation of cyclins, cyclin-dependent kinases 2 (CDK2) and 4 (CDK4), and the proto-oncogene c-Myc. nih.gov Furthermore, this compound has been observed to suppress the Akt/mTOR signaling pathway and its downstream effectors. nih.gov

Table 1: Comparative Cytotoxicity of this compound in Lung Cancer vs. Normal Lung Cells

| Cell Line | Cell Type | IC50 (nM) |

|---|---|---|

| A549 | Human Non-Small Cell Lung Cancer | Data not explicitly quantified in provided sources |

| MRC-5 | Human Normal Lung Epithelial | Less sensitive than A549 |

Activity in Gefitinib-Resistant Non-Small Cell Lung Cancer (NSCLC) Models

A significant challenge in the treatment of NSCLC is the development of resistance to targeted therapies like gefitinib (B1684475), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound has shown promise in overcoming this resistance. Studies have demonstrated that this compound can effectively downregulate the expression of AXL, a receptor tyrosine kinase associated with gefitinib resistance, in AXL-overexpressing gefitinib-resistant H1299 NSCLC cells. nih.gov The IC50 values for gefitinib in resistant cell lines like H1299 and Calu-1 are greater than 10 μM, while sensitive cell lines like H292 and H1993 have IC50 values of less than 1 μM. nih.gov this compound effectively inhibited the proliferation of the gefitinib-resistant H1299 cells with IC50 values of 18 nM for a 48-hour treatment and 15 nM for a 72-hour treatment. nih.gov This suggests that AXL is a promising therapeutic target to overcome intrinsic resistance to gefitinib in NSCLC, and this compound is a potential agent to achieve this. nih.gov

Table 2: Proliferative Inhibition of this compound in Gefitinib-Resistant NSCLC Cells (H1299)

| Treatment Duration | IC50 of this compound (nM) |

|---|---|

| 48 hours | 18 |

| 72 hours | 15 |

Inhibition of Melanogenesis and Melanoma Cell Proliferation (e.g., B16)

In addition to its effects on lung cancer, this compound and related daphnane (B1241135) diterpenoids isolated from the flower buds of Daphne genkwa have been evaluated for their inhibitory effects on melanogenesis in α-melanocyte stimulating hormone (α-MSH)-activated B16 melanoma cells. Research has confirmed that this compound inhibits both melanogenesis and the proliferation of B16 melanoma cells in vitro. nih.gov This indicates a potential application for this compound in the context of melanoma treatment, warranting further investigation into its specific mechanisms of action in these cells.

In vivo Studies in Murine Xenograft Models

To complement the in vitro findings, the antitumor efficacy of this compound has been assessed in living organisms, specifically in mouse models bearing human tumor xenografts. These in vivo studies provide a more comprehensive understanding of the compound's therapeutic potential in a complex biological system.

Reduction of Human Lung Tumor Growth

In a study utilizing an athymic nude mouse model with implanted human A549 lung cancer cells, the oral administration of this compound at a dose of 0.5 mg/kg of body weight daily for 14 days resulted in a significant inhibition of tumor growth. nih.gov This demonstrates the compound's ability to exert its antitumor effects when administered systemically, without causing overt toxicity in the animal model. nih.gov These findings support the potential of this compound as a therapeutic agent for lung cancer.

Synergistic Effects of this compound in Combination Therapies

A key area of cancer research is the development of combination therapies that can enhance treatment efficacy and overcome drug resistance. This compound has been investigated for its potential to work synergistically with established anticancer drugs. A synergistic antiproliferative effect has been observed when this compound is combined with the EGFR inhibitor gefitinib in human non-small-cell lung cancer cells. nih.gov

In gefitinib-resistant H1299 cells, the combination of this compound and gefitinib exhibited an enhanced growth-inhibitory activity compared to gefitinib treatment alone. nih.gov The synergistic effect of this combination was confirmed by the calculation of the Combination Index (CI), where a value less than 1 indicates synergy. researchgate.net

Table 3: Synergistic Effect of this compound and Gefitinib on H1299 Cell Proliferation

| This compound Concentration (nM) | Gefitinib Concentration (µM) | Combination Index (CI) | Effect |

|---|---|---|---|

| 5 | 6.25 | < 1 | Synergistic |

| 5 | 12.5 | < 1 | Synergistic |

| 5 | 25 | < 1 | Synergistic |

| 10 | 6.25 | < 1 | Synergistic |

| 10 | 12.5 | < 1 | Synergistic |

| 10 | 25 | < 1 | Synergistic |

Potentiation of Epidermal Growth Factor Receptor Inhibitors (e.g., Gefitinib)

This compound has demonstrated significant potential in enhancing the efficacy of Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib, particularly in the context of non-small-cell lung cancer (NSCLC). researchgate.netnih.gov Research in preclinical models has shown that this compound can act synergistically with gefitinib to inhibit cancer cell growth, and it may play a crucial role in overcoming acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). researchgate.net

Studies have revealed that the combination of this compound and gefitinib results in synergistic growth inhibition in gefitinib-resistant NSCLC cell lines. researchgate.net One of the key mechanisms underlying this potentiation is the downregulation of Axl, a receptor tyrosine kinase associated with acquired resistance to EGFR-TKIs. researchgate.net this compound has been shown to inhibit Axl expression, thereby resensitizing cancer cells to gefitinib. researchgate.net In AXL-overexpressing gefitinib-resistant H1299 cells, this compound treatment led to the downregulation of AXL expression. researchgate.net Mechanistically, it is suggested that this compound accelerates the degradation of AXL. researchgate.net

Furthermore, this compound has been found to suppress the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway and its downstream effectors. nih.gov The combination of this compound with gefitinib has been observed to produce synergistic antiproliferative effects in human non-small-cell lung cancer cells. nih.gov This suggests that the potentiation of gefitinib's effects by this compound may be attributed to the simultaneous targeting of multiple critical signaling pathways involved in cancer cell proliferation and survival. nih.gov

In preclinical investigations utilizing athymic xenograft nude mouse models with human lung A549 cells, the administration of this compound resulted in a significant inhibition of tumor growth. nih.gov This in-vivo evidence further supports the potential of this compound as an agent that can enhance the therapeutic effects of EGFR inhibitors.

Research Findings on this compound and Gefitinib Combination:

| Cell Line | Cancer Type | Key Findings | Mechanism of Action | Reference |

| H1299 | Non-Small-Cell Lung Cancer | Synergistic growth inhibition in combination with gefitinib, overcoming gefitinib resistance. | Downregulation of Axl expression. | researchgate.net |

| A549 | Non-Small-Cell Lung Cancer | Synergistic antiproliferative effects in combination with gefitinib. | Suppression of Akt/mTOR and EGFR signaling pathways. | nih.gov |

| Gefitinib-resistant NSCLC cells | Non-Small-Cell Lung Cancer | Synergistic growth-inhibition when treated with a combination of gefitinib and this compound. | Downregulation of Axl expression. | researchgate.net |

Development of Yuanhuadin Derivatives and Synthetic Analogues

Rational Design Principles for Modifying Yuanhuadin's Structure

The rational design of this compound derivatives is fundamentally guided by its intricate structure-activity relationships. The primary goals of structural modification are to enhance antineoplastic potency, improve selectivity towards cancer cells over healthy cells, and optimize physicochemical properties to create a better therapeutic profile.

Key structural features of the daphnane (B1241135) scaffold are crucial for its bioactivity. The core 5/7/6-tricyclic ring system is considered an essential pharmacophore. semanticscholar.org A particularly significant feature is the orthoester group, typically involving carbons C-9, C-13, and C-14. Studies have demonstrated that this orthoester moiety is necessary for the potent inhibitory activity against enzymes like DNA topoisomerase I. nih.gov The modification or removal of this group often leads to a significant loss of cytotoxic activity. nih.gov

Structure-activity relationship studies have revealed that modifications at various positions can modulate the biological effects. For instance, the nature of the ester groups on the daphnane skeleton can influence potency and selectivity. The design of new analogues often involves altering these ester side chains to balance lipophilicity and hydrophilicity, which can impact cell membrane permeability and interaction with molecular targets. One of the key challenges and a driver for rational design is the inherent toxicity of many daphnane diterpenes. nih.gov Therefore, a central principle in designing new derivatives is to dissociate the potent anticancer effects from the general toxicity. This involves creating analogues that may be less potent in activating pathways like Protein Kinase C (PKC), which is linked to some toxic effects, while retaining or enhancing their ability to induce apoptosis in cancer cells. nih.gov For example, creating more hydrophilic analogues has been proposed as a strategy to potentially reduce safety issues associated with the high lipophilicity of some daphnane diterpenes. nih.gov

Chemical Synthesis Methodologies for Novel Derivatives

The structural complexity of this compound presents significant challenges to chemical synthesis. Methodologies for producing derivatives primarily fall into two categories: semi-synthesis starting from the natural product and total synthesis of the core scaffold or its analogues.

Semi-synthesis: This is the more common approach, leveraging the availability of this compound and related compounds from natural sources like the flower buds of Daphne genkwa. nih.govnih.gov Semi-synthetic strategies typically involve the chemical modification of existing functional groups on the isolated natural product. For example, researchers have prepared derivatives of the related compound Yuanhuacin by modifying the parent structure to explore structure-activity relationships. nih.gov These modifications can include hydrolysis or derivatization of the ester groups to introduce new functionalities. This approach allows for the relatively rapid generation of a library of related compounds to probe specific structural requirements for bioactivity.

Total Synthesis: The complete synthesis of the daphnane core from simple starting materials is a formidable task due to the densely functionalized and stereochemically complex 5/7/6-tricyclic system. semanticscholar.org However, successful total syntheses of related daphnane diterpenes, such as resiniferatoxin, have been achieved and provide a blueprint for accessing this compound analogues that are not accessible through semi-synthesis. These synthetic routes often involve intricate, multi-step sequences that might include key reactions like intramolecular Diels-Alder reactions or ring-closing metathesis to construct the challenging seven-membered B-ring. While complex, total synthesis offers the ultimate flexibility to create rationally designed analogues with significant structural deviations from the natural product, potentially leading to novel mechanisms of action or improved therapeutic properties.

Evaluation of Bioactivity and Mechanistic Differences in Derivatives

A critical step in the development pipeline is the rigorous evaluation of the biological activity of newly synthesized this compound derivatives. This typically involves in vitro screening against a panel of human cancer cell lines to determine their cytotoxic potency, often expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Studies have compared the cytotoxicity of this compound with other naturally occurring daphnane diterpenes isolated from Daphne genkwa. For instance, this compound has demonstrated potent antiproliferative effects against human lung cancer cells (A549). nih.gov Comparative studies are crucial for understanding how small structural changes affect potency and selectivity. For example, while some analogues may show enhanced cytotoxicity against cancer cells, they might also exhibit increased toxicity towards normal cells, highlighting the importance of evaluating compounds on non-cancerous cell lines to determine a therapeutic index. nih.gov

Mechanistic studies aim to uncover how these derivatives exert their effects at a molecular level. It is known that daphnane diterpenes can act through various mechanisms, including the inhibition of DNA topoisomerases and the activation of Protein Kinase C (PKC). nih.govnih.gov Investigations into derivatives often explore whether these mechanisms are retained or altered. For example, experiments have shown that the orthoester group is essential for the inhibition of DNA topoisomerase I by this class of compounds. nih.gov Derivatives with modifications to this group would be expected to have a different mechanistic profile. Furthermore, this compound has been shown to induce downregulation of the AXL tyrosine kinase receptor, a mechanism implicated in its anticancer action. researchgate.net Evaluating whether new derivatives retain or modulate this activity is a key aspect of their characterization.

| Compound | Cell Line | Reported IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Yuanhuacine | A549 (Human Lung Carcinoma) | 0.019 | nih.gov |

| Yuanhuadine | A549 (Human Lung Carcinoma) | 0.012 - 0.053 | researchgate.net |

| Yuanhuagine | A549 (Human Lung Carcinoma) | 0.053 | researchgate.net |

| Yuanhuacine | MCF-7 (Human Breast Adenocarcinoma) | 0.62 | researchgate.net |

| Yuanhuadine | MCF-7 (Human Breast Adenocarcinoma) | > 2.0 | researchgate.net |

| Yuanhuacine | DNA Topoisomerase I Inhibition | 11.1 | nih.gov |

| Yuanhuadine | DNA Topoisomerase I Inhibition | 31.5 | nih.gov |

Strategies for Optimizing Therapeutic Potential through Structural Modifications

Optimizing the therapeutic potential of a potent natural product like this compound involves a multi-pronged strategy focused on enhancing efficacy while minimizing toxicity and improving drug-like properties.

One key strategy is to improve the therapeutic index , which is the ratio between the toxic dose and the therapeutic dose. For this compound derivatives, this means reducing general cytotoxicity while maintaining or improving anticancer activity. Rational design, as discussed earlier, plays a crucial role here. By identifying the structural elements responsible for toxicity (e.g., strong, non-selective PKC activation) and those essential for the desired anticancer effect, medicinal chemists can attempt to design molecules with a better safety profile. nih.gov

Improving pharmacokinetic properties is another critical goal. This includes modulating factors like solubility, metabolic stability, and absorption. The inherent lipophilicity of many daphnane diterpenes can lead to poor aqueous solubility, which can be a barrier to formulation and administration. nih.gov Strategies to overcome this include the introduction of polar functional groups or the development of prodrugs . A prodrug is an inactive or less active derivative that is converted into the active drug within the body. irjmets.commdpi.com This approach can be used to temporarily mask functionalities that limit solubility or to enhance transport across biological membranes. irjmets.commdpi.com

Furthermore, enhancing target specificity is a sophisticated optimization strategy. While this compound has shown some selectivity for certain cancer types, derivatives could be designed to have even greater specificity. This might involve creating hybrid molecules that link the daphnane core to a moiety that recognizes a specific receptor overexpressed on a particular type of cancer cell. While highly complex, such approaches represent the forefront of drug design and could potentially transform potent natural products like this compound into highly targeted therapies.

Advanced Research Methodologies and Future Scientific Directions for Yuanhuadin

Application of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

While initial studies have identified key signaling pathways affected by Yuanhuadin, such as the inhibition of Akt/mTOR and EGFR pathways, a systems-level understanding is lacking. researchgate.netmedchemexpress.com Omics technologies offer a powerful, unbiased approach to comprehensively map the global molecular changes induced by this compound.

Transcriptomics: RNA-sequencing (RNA-seq) can be employed to analyze the entire transcriptome of cancer cells treated with this compound. This would reveal the full spectrum of gene expression changes, identifying not only the up- or down-regulation of genes in known pathways like the NF-κB and PKC pathways but also uncovering novel gene networks affected by the compound. mdpi.comnih.govnih.gov This approach can move beyond a candidate-gene approach to provide a holistic view of its mechanism of action.

Proteomics: Advanced mass spectrometry-based proteomics can identify and quantify thousands of proteins, providing a direct picture of the cellular machinery's response to this compound. nih.gov This can validate transcriptomic findings and uncover post-translational modifications (e.g., phosphorylation) that are critical for signaling pathway activation, such as the PKC-mediated phosphorylation of downstream targets. plos.orgmdpi.com Identifying the full profile of protein expression changes would help pinpoint the specific protein kinase C (PKC) isozymes and other effector proteins that are central to this compound's bioactivity. mdpi.comnih.gov

Metabolomics: Studies utilizing ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) have successfully profiled the chemical constituents of Daphne genkwa and differentiated between raw and processed forms of the herb. nih.govresearchgate.net Applying targeted and untargeted metabolomics to cells or organisms treated with purified this compound would elucidate its impact on cellular metabolism. This could reveal, for instance, how this compound affects metabolic pathways that are crucial for cancer cell proliferation and survival, providing another layer of mechanistic insight.

Table 1: Proposed Omics-Based Research Strategies for this compound

| Omics Technology | Research Objective | Potential Key Findings | Example Application |

|---|---|---|---|

| Transcriptomics (RNA-seq) | Identify all genes differentially expressed upon this compound treatment. | - Novel gene targets and pathways

| Analysis of non-small cell lung cancer (NSCLC) cell lines treated with this compound to map global gene expression changes. researchgate.net |

| Proteomics (LC-MS/MS) | Quantify changes in protein expression and post-translational modifications. | - Direct protein targets of this compound

| Profiling of breast cancer cells to identify which of the PKC isozymes (α, β, γ, etc.) are activated or downregulated. nih.govnih.govnih.gov |

| Metabolomics | Profile changes in small-molecule metabolites. | - Alterations in cancer cell metabolism (e.g., glycolysis, amino acid metabolism)

| Analysis of serum from animal models treated with this compound to find metabolic biomarkers of therapeutic response. |

Utilization of In Silico Drug Discovery and Molecular Dynamics Simulations

Computational methods are indispensable for accelerating drug discovery by predicting molecular interactions and guiding compound optimization. researchgate.netrowan.edu For this compound, whose molecular targets are not fully defined, these techniques are of paramount importance.

Molecular Docking: The anticancer and immunomodulatory activities of daphnane (B1241135) diterpenoids like Yuanhuacin are linked to the activation of Protein Kinase C (PKC). mdpi.comnih.gov Molecular docking can be used to simulate the binding of this compound to the various isozymes of PKC, particularly to the C1 domain where activators like phorbol (B1677699) esters bind. acs.org Such studies would predict the binding affinity and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and each PKC isozyme, helping to explain its biological activity and selectivity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations can model the dynamic behavior of the this compound-PKC complex over time in a simulated physiological environment, including the cell membrane. researchgate.netnih.gov This is crucial because PKC activation involves translocation to and interaction with the lipid membrane. acs.org MD simulations can reveal the stability of the binding pose predicted by docking, conformational changes in the protein upon binding, and the role of the membrane, providing a much deeper understanding of the activation mechanism. nih.govnih.govconsensus.app These computational insights are vital for designing new analogues with improved potency or selectivity.

Table 2: Hypothetical In Silico Research Workflow for this compound

| Step | Methodology | Objective | Expected Outcome |

|---|---|---|---|

| 1. Target Identification | Literature review, bioinformatics | Identify high-priority potential protein targets. | Primary target: PKC isozymes. Secondary targets: EGFR, components of Akt/mTOR and NF-κB pathways. mdpi.commedchemexpress.comnih.gov |

| 2. Molecular Docking | AutoDock, Schrödinger Maestro, etc. | Predict binding modes and affinities of this compound to target proteins. | A ranked list of potential targets based on docking scores; visualization of key binding site residues. |

| 3. Molecular Dynamics (MD) Simulation | GROMACS, AMBER, etc. | Assess the stability of the ligand-protein complex and observe dynamic interactions. | Confirmation of stable binding, understanding of conformational changes, and calculation of binding free energies. nih.govacs.org |

| 4. Virtual Screening & Lead Optimization | Pharmacophore modeling, QSAR | Design and screen for novel derivatives with enhanced activity or reduced toxicity. | New chemical structures proposed for synthesis and in vitro validation. |

Integrative Research Synthesis and Meta-Analysis for Data Consolidation and Conflict Resolution

The scientific literature on daphnane-type diterpenoids contains a wealth of information from numerous individual studies. mdpi.comnih.govnih.govnih.gov However, these studies often use different models and methodologies, which can lead to apparently conflicting results regarding efficacy and toxicity. mdpi.com There is currently a lack of systematic reviews or meta-analyses focused specifically on this compound or even the broader class of anticancer daphnane diterpenoids.

A systematic review would rigorously collect, appraise, and synthesize all available evidence on the bioactivities of this compound and related compounds. This process would highlight the consistency of findings and identify key areas of uncertainty. A subsequent meta-analysis could statistically pool data from multiple comparable studies to generate a more robust estimate of effect size, for example, on tumor growth inhibition or IC50 values across different cancer cell lines. researchgate.net Such an analysis would be invaluable for:

Consolidating Efficacy Data: Establishing a clearer picture of the anticancer spectrum of this compound.

Resolving Toxicity Concerns: Comparing the reported toxicity of different daphnane diterpenoids like Yuanhuacin, this compound, and Yuanhuatin to better understand their therapeutic index. mdpi.comnih.gov

Establishing Structure-Activity Relationships (SAR): By integrating data across many analogues, a meta-analysis could strengthen our understanding of which chemical features are essential for bioactivity versus toxicity. mdpi.com

Identification of Underexplored Biological Activities and Novel Therapeutic Applications

Research on this compound has been predominantly focused on its anticancer and anti-inflammatory properties. mdpi.comresearchgate.net However, its chemical relatives within the daphnane diterpenoid class exhibit a much broader range of biological effects, suggesting that the full therapeutic potential of this compound remains underexplored.

Anti-HIV Activity: Many daphnane diterpenoids are known for their potent anti-HIV activity, including some that act as latency-reversing agents. nih.goveurekalert.orgnih.govnii.ac.jp Given this prevalence within its chemical class, a systematic evaluation of this compound for anti-HIV-1 activity is a high-priority research direction.

Neurotrophic and Neuroprotective Effects: Other compounds from Daphne genkwa have demonstrated neuroprotective properties. nih.gov As a potent PKC activator, this compound could modulate signaling pathways relevant to neurodegenerative diseases like Alzheimer's disease, where PKC is a known therapeutic target. mdpi.comnih.gov Investigating the effect of this compound on neuronal cells and in models of neurodegeneration could open up entirely new therapeutic avenues.

Cardiovascular Applications: Specific PKC isozymes play critical roles in cardiovascular function and disease. mdpi.com Modulators of PKC are being investigated for conditions like heart failure. acs.org Therefore, exploring the effects of this compound on cardiomyocytes and in models of cardiovascular disease is a logical extension of its known mechanism.

Table 3: Known Bioactivities of Daphnane Diterpenoids and Future Directions for this compound

| Biological Activity | Evidence in Related Compounds | Proposed Research for this compound |

|---|---|---|

| Anticancer | Potent activity of Yuanhuacin, Genkwadaphnin, and others against various cancers. mdpi.comnih.govresearchgate.net | Expand screening to a wider range of cancer types beyond NSCLC; investigate mechanisms of resistance. |

| Anti-HIV | Strong anti-HIV activity reported for many daphnane diterpenoids from Daphne and Stellera species. nih.goveurekalert.orgnih.gov | Evaluate antiviral activity against different HIV-1 strains and assess its potential as a latency-reversing agent. |

| Neuroprotection | Neuroprotective effects observed for other compounds from Daphne genkwa. nih.gov PKC activation is a target in Alzheimer's disease. nih.gov | Test for neuroprotective effects in cell-based models of oxidative stress and in animal models of neurodegeneration. |

| Anti-inflammatory | Daphne genkwa is used in TCM for inflammatory diseases. mdpi.com | Further delineate the specific anti-inflammatory mechanisms, particularly via the NF-κB pathway. nih.govmdpi.com |

Addressing Gaps in Current Research and Defining Future Academic Priorities

To unlock the full potential of this compound, future research must be strategic and address critical knowledge gaps. The overarching priority is to move from broad characterization to precise mechanistic detail.

Key Research Gaps:

Lack of Integrated Systems-Level Data: As outlined in section 8.1, there is a significant gap in our understanding of the global transcriptomic, proteomic, and metabolomic impact of this compound.

Absence of Rigorous Comparative Studies: The relative potency and toxicity of this compound compared to other closely related daphnane diterpenoids have not been systematically evaluated under standardized conditions.

Limited Pharmacokinetic Data: While some data exists for the related compound Yuanhuacin, detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to assess its drug-likeness. nih.gov

Future Academic Priorities:

Target Deconvolution: Utilize chemical biology approaches, such as affinity chromatography with this compound as bait or thermal proteome profiling, to identify its direct binding partners in an unbiased manner.

Multi-Omics Integration: Conduct and integrate transcriptomic, proteomic, and metabolomic studies to build a comprehensive network model of this compound's mechanism of action.

Structure-Guided Drug Design: Use data from in silico modeling and SAR studies to design and synthesize novel this compound analogues with improved selectivity for specific targets (e.g., a single PKC isozyme) and a better therapeutic window. mdpi.com

Broaden the Scope of Efficacy Testing: Systematically screen this compound against a wider array of diseases where its proposed targets are relevant, including viral infections (HIV), neurodegenerative disorders, and cardiovascular diseases.

By pursuing these advanced and targeted research directions, the scientific community can bridge the existing knowledge gaps and pave the way for the rational development of this compound as a next-generation therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.